Cas no 886923-10-0 (N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide)

N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide
- N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide
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- Inchi: 1S/C17H13Cl2N3O4S/c1-2-27(24,25)14-6-4-3-5-11(14)15(23)20-17-22-21-16(26-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23)
- InChI Key: JDMPPEOGNVBFRP-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC(Cl)=CC=C2Cl)O1)(=O)C1=CC=CC=C1S(CC)(=O)=O
N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2646-0637-10mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-50mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-10μmol |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-5μmol |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-75mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-20μmol |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-3mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-20mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-30mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2646-0637-40mg |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(ethanesulfonyl)benzamide |
886923-10-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide Related Literature
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide
N-5-(2,5-Dichlorophenyl)-1,3,4-Oxadiazol-2-Yl-2-(Ethanesulfonyl)Benzamide: A Comprehensive Overview
The compound N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl-2-(ethanesulfonyl)benzamide (CAS No: 886923-10-0) is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzamide moiety, an oxadiazole ring, and a dichlorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the potential of N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-Yl derivatives in the development of novel pharmaceutical agents. The oxadiazole ring is known for its ability to act as a bioisostere of other heterocyclic structures, which can enhance the pharmacokinetic properties of the compound. Additionally, the ethanesulfonyl group attached to the benzamide moiety contributes to the molecule's solubility and stability in various physiological environments.
The synthesis of N-5-(2,5-dichlorophenyl)-1,3,4-Oxadiazol derivatives involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have optimized these processes to achieve higher yields and better purity levels. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated a novel approach to synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times while maintaining product quality.
In terms of biological activity, N-benzamide derivatives have been shown to exhibit potent inhibitory effects against various enzymes associated with inflammatory diseases and cancer. The dichlorophenyl group in this compound enhances its ability to penetrate cellular membranes, thereby increasing its bioavailability. Furthermore, the ethanesulfonyl group plays a crucial role in modulating the compound's interactions with target proteins, making it a promising candidate for drug development.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of N-benzamide derivatives with their target molecules with high accuracy. For example, molecular docking studies conducted on this compound revealed strong interactions with cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent. These findings have been corroborated by in vitro experiments, where the compound demonstrated significant inhibitory activity against COX-2 without affecting COX-1.
The application of CAS No: 886923-10-0 extends beyond pharmacology into materials science and agrochemistry. Its unique electronic properties make it a valuable component in the synthesis of advanced materials such as conductive polymers and sensors. In agrochemistry, this compound has shown promise as a fungicide due to its ability to disrupt fungal cell membranes without causing harm to plant cells.
Despite its numerous advantages, the commercialization of N-benzamide derivatives faces challenges related to scalability and cost-effectiveness. However, ongoing research into green chemistry practices and sustainable manufacturing techniques is expected to address these issues in the near future.
In conclusion, N-benzamide derivatives, particularly those with an oxadiazole ring and dichlorophenyl substituents like CAS No: 886923-10-0 (N-benzamide), represent a frontier in chemical innovation. Their versatile properties and wide-ranging applications make them indispensable tools for advancing science and technology across multiple disciplines.
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